

An In-depth Technical Guide to the Chemical Synthesis of Thien carbazone-methyl

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Compound of Interest

Compound Name: Thien carbazone

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Abstract

Thien carbazone-methyl, a potent herbicide belonging to the sulfonylamino-carbonyl-triazolinone class, is a vital tool in modern agriculture for the selective control of grass and broadleaf weeds. This technical guide provides a comprehensive overview of its chemical synthesis pathways, focusing on the core methodologies, experimental protocols, and quantitative data. Detailed reaction schemes, structured data tables, and process visualizations are presented to offer a thorough understanding of the synthesis of this complex molecule and its key intermediates.

Introduction

Thien carbazone-methyl functions as an acetolactate synthase (ALS) inhibitor, effectively halting the biosynthesis of essential amino acids in susceptible plants, which leads to cessation of growth and eventual death of the weed. Its commercial synthesis is primarily achieved through the coupling of a substituted thiophene carboxylic acid methyl ester with a triazolone-based sulfonamide.^[1] This guide will delve into the prevalent synthetic strategies, including a recently developed one-pot synthesis method that offers high yield and purity.

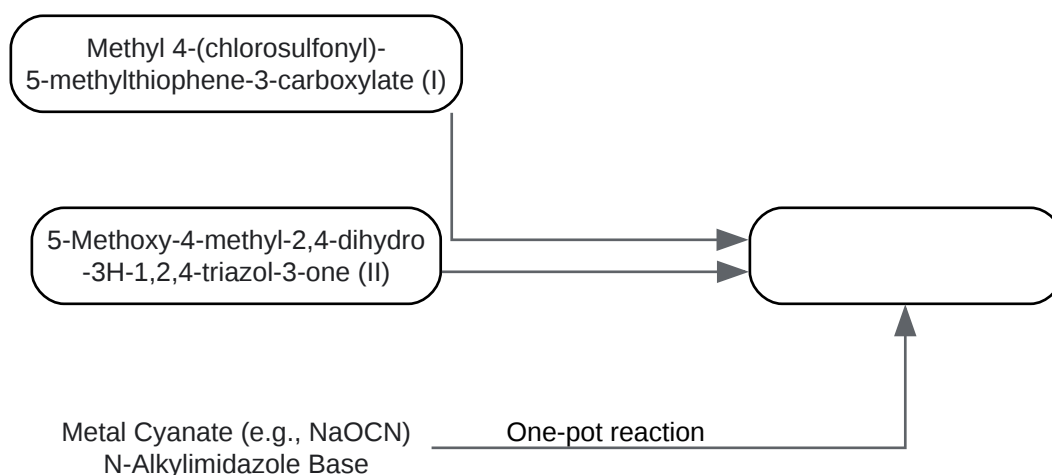
Overview of the Main Synthetic Pathway

The principal pathway for the synthesis of **Thiencarbazon**e-methyl involves the reaction between two key intermediates:

- Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate (I)
- 5-Methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (II)

The coupling of these two molecules forms the final **Thiencarbazon**e-methyl product. An improved and efficient one-pot synthesis method has been developed, which proceeds through the in-situ formation of a sulfonyl isocyanate intermediate.[2][3]

Overall Synthesis Reaction:



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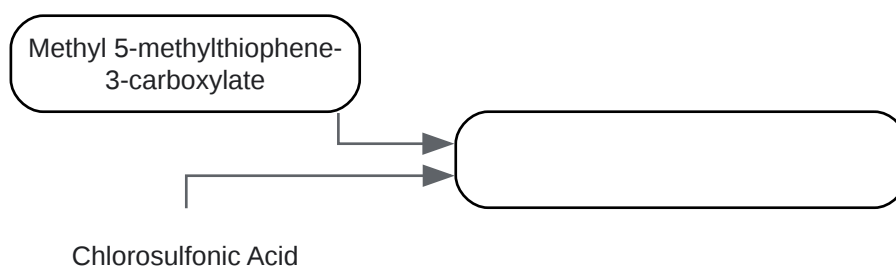
Figure 1: Overall synthetic scheme for **Thiencarbazon**e-methyl.

Synthesis of Key Intermediates

Synthesis of Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate (I)

This crucial thiophene intermediate is synthesized from methyl 5-methylthiophene-3-carboxylate through chlorosulfonation.

Reaction Scheme:



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Figure 2: Synthesis of the thiophene intermediate.

Experimental Protocol:

- Starting Material: Methyl 5-methylthiophene-3-carboxylate
- Reagent: Chlorosulfonic acid
- Procedure: The synthesis involves the direct chlorosulfonation of the thiophene derivative.^[4] While specific industrial protocols are proprietary, a general laboratory-scale procedure would involve the careful addition of methyl 5-methylthiophene-3-carboxylate to an excess of chlorosulfonic acid at a controlled temperature, followed by quenching with ice and extraction of the product.

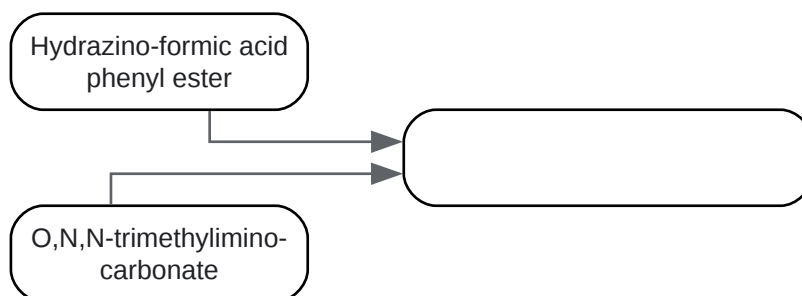
Quantitative Data:

Parameter	Value	Reference
Molecular Formula	C ₇ H ₇ ClO ₄ S ₂	[5]
Molecular Weight	254.71 g/mol	[5]
Purity	>95%	[6]
Melting Point	50-52 °C	[7]

Synthesis of 5-Methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (II)

The synthesis of this triazolone intermediate is a critical step. One patented method involves the reaction of hydrazino-formic acid phenyl ester with O,N,N-trimethyliminocarbonate.[8]

Reaction Scheme:



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Figure 3: Synthesis of the triazolone intermediate.

Experimental Protocol:

- Starting Materials: Hydrazino-formic acid phenyl ester, O,N,N-trimethyliminocarbonate.
- Procedure: The two starting materials are reacted in approximately equimolar amounts to yield the desired triazolone product.[8] The reaction likely proceeds through a cyclization mechanism.

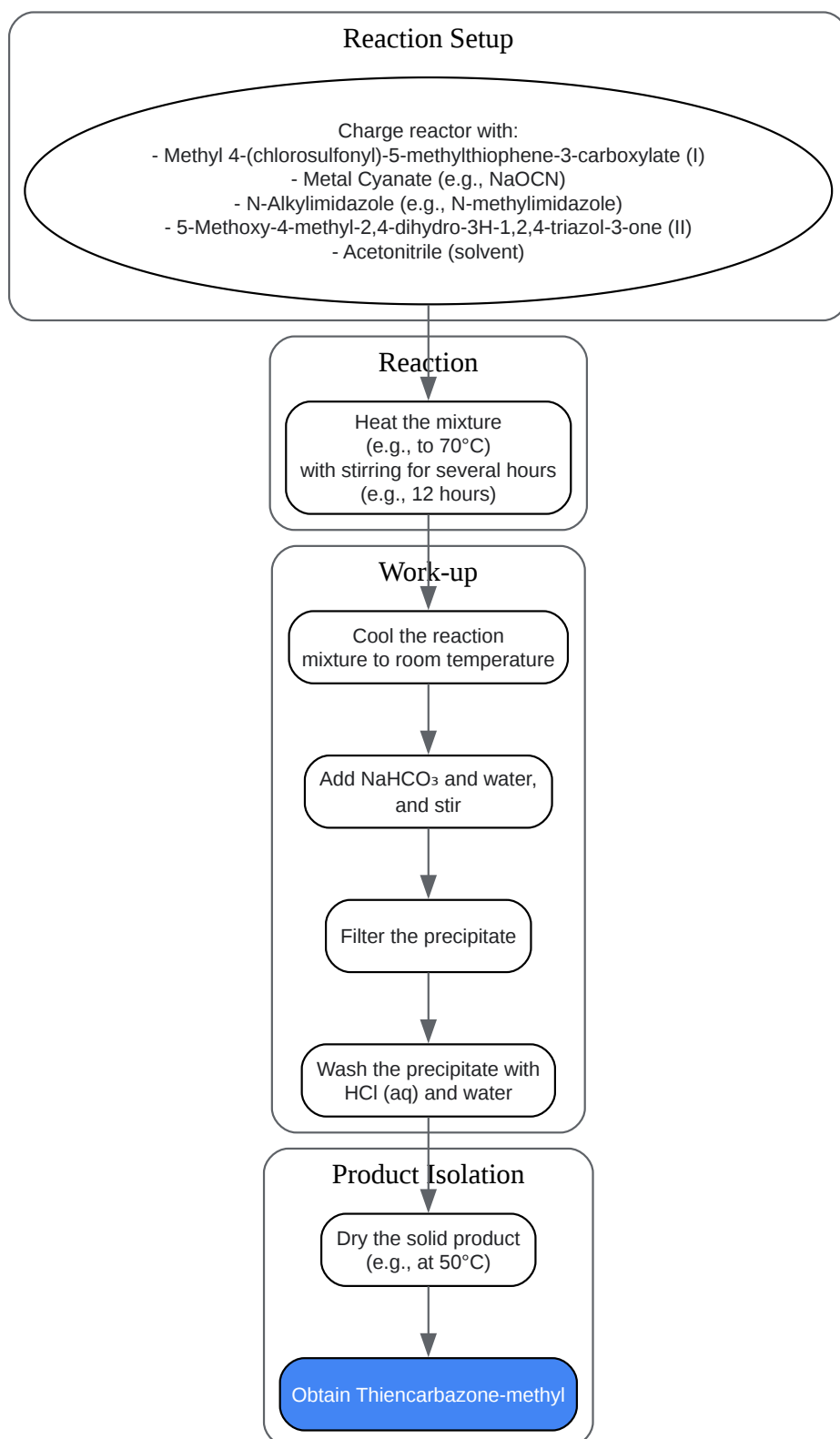
Quantitative Data:

Parameter	Value	Reference
Molecular Formula	C ₄ H ₇ N ₃ O ₂	[9]
Molecular Weight	129.12 g/mol	[9]
Density	1.42 g/cm ³	[10]
Refractive Index	1.586	[10]

Final Synthesis of Thiencarbazone-methyl: One-Pot Method

This improved method provides high yields and purity by reacting the two key intermediates in the presence of a metal cyanate and an N-alkylimidazole base without the need to isolate the sulfonyl isocyanate intermediate.^{[2][3]}

Experimental Workflow:



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Figure 4: Experimental workflow for the one-pot synthesis.

Experimental Protocol:

- Reactants:
 - Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate (e.g., 25.4 g)[2]
 - Sodium cyanate (NaOCN) (e.g., 6.5 g to 13 g)[2]
 - N-methylimidazole (e.g., 12.9 g)[2]
 - 5-Methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (e.g., 12.9 g)[2]
- Solvent: Acetonitrile (e.g., 200 ml)[2]
- Procedure:
 - The reactants are combined in acetonitrile and heated to approximately 70°C with stirring for about 12 hours.[2]
 - After cooling to room temperature, the reaction is worked up by adding sodium bicarbonate and water.[2]
 - The resulting precipitate is filtered, washed sequentially with dilute hydrochloric acid and water, and then dried to yield the final product.[2]

Quantitative Data:

Parameter	Value	Reference
Yield	75.6% - 84.4%	[2][11]
Purity	>98%	[2][11]
Melting Point	201 °C	[11]

Spectroscopic Data of Thiencarbazon-methyl

Spectroscopy	Data	Reference
¹ H NMR (DMSO-d ₆)	δ (ppm): 2.72 (s), 3.62 (s), 3.79 (s), 8.01 (s), 12.01 (s) (for a related sulfamoyl carboxylate intermediate)	[2]
Mass Spec. (MS/MS)	Precursor: 391.0377; Major Fragments: 358.8, 219, 130.1	[12]
IR	Characteristic peaks for C=O, S=O, and C-O functional groups are expected.	-

Note: Detailed NMR and IR spectra for the final product were not readily available in the public domain and would typically be generated during synthesis.

Conclusion

The synthesis of **Thiencarbazone-methyl** is a multi-step process that relies on the efficient coupling of two key heterocyclic intermediates. The development of a one-pot synthesis method has significantly improved the overall efficiency and yield of the final product. This guide provides a foundational understanding of the synthetic pathways and experimental considerations for researchers and professionals in the field of agrochemical development. Further research into optimizing reaction conditions and developing more sustainable synthetic routes will continue to be an area of interest.

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